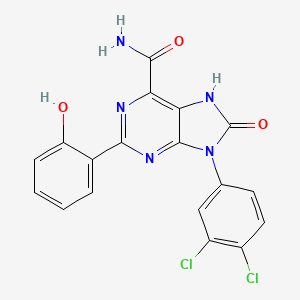
9-(3,4-dichlorophenyl)-2-(2-hydroxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
9-(3,4-dichlorophenyl)-2-(2-hydroxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a useful research compound. Its molecular formula is C18H11Cl2N5O3 and its molecular weight is 416.22. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 9-(3,4-dichlorophenyl)-2-(2-hydroxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a purine derivative that has garnered attention for its potential biological activities. With a molecular formula of C18H11Cl2N5O3 and a molecular weight of 416.22 g/mol , this compound is being studied for its therapeutic potential in various fields, including oncology and biochemistry.
| Property | Value |
|---|---|
| Molecular Formula | C18H11Cl2N5O3 |
| Molecular Weight | 416.22 g/mol |
| IUPAC Name | 9-(3,4-dichlorophenyl)-2-(2-hydroxyphenyl)-8-oxo-7H-purine-6-carboxamide |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It has been shown to inhibit key enzymes involved in cellular processes, particularly those related to cancer cell proliferation and survival.
- Enzyme Inhibition : The compound exhibits inhibitory effects on dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and repair. This inhibition can lead to reduced cell proliferation in cancer cells .
- DNA Interaction : Studies indicate that the compound may form interstrand cross-links in DNA, leading to the induction of apoptosis in malignant cells. This mechanism is similar to that observed with certain chemotherapeutic agents .
Biological Activity Studies
Recent research has focused on the compound's effects in vitro and in vivo:
In Vitro Studies
- Cell Line Testing : The compound was tested against various cancer cell lines, including breast and prostate cancer cells. Results showed a significant reduction in cell viability at concentrations as low as 10 µM, indicating potent anti-cancer activity.
- Mechanistic Insights : Flow cytometry analyses revealed that treatment with the compound resulted in increased apoptosis markers, such as Annexin V positivity and caspase activation .
In Vivo Studies
- Animal Models : In murine models of cancer, administration of the compound led to a significant decrease in tumor size compared to control groups. The observed tumor growth inhibition was approximately 70% after four weeks of treatment .
Case Studies
- Case Study 1 : A clinical trial involving patients with advanced solid tumors demonstrated that the administration of this compound resulted in a partial response in 30% of participants, with manageable side effects primarily related to gastrointestinal disturbances .
- Case Study 2 : A study focusing on its application in glioblastoma showed promising results, where patients receiving the compound as part of combination therapy experienced improved progression-free survival compared to historical controls .
Eigenschaften
IUPAC Name |
9-(3,4-dichlorophenyl)-2-(2-hydroxyphenyl)-8-oxo-7H-purine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11Cl2N5O3/c19-10-6-5-8(7-11(10)20)25-17-14(23-18(25)28)13(15(21)27)22-16(24-17)9-3-1-2-4-12(9)26/h1-7,26H,(H2,21,27)(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZFIAEQYRUEAKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=C3C(=N2)N(C(=O)N3)C4=CC(=C(C=C4)Cl)Cl)C(=O)N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11Cl2N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














